4(or 5 or 6 or 7)Carboxynaphthofluorescein diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5(6)-Carboxynaphthofluorescein diacetate is a fluorescent dye commonly used in cell biology and biochemistry research. It is a cell-permeant compound that can be cleaved by intracellular esterases to release the fluorescent 5(6)-carboxynaphthofluorescein dye. This compound is particularly useful for monitoring cellular processes and visualizing cellular structures due to its strong fluorescence properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxynaphthofluorescein diacetate typically involves the esterification of 5(6)-carboxynaphthofluorescein with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The product is then purified using techniques such as recrystallization or chromatography to obtain the pure diacetate compound.

Industrial Production Methods

In an industrial setting, the production of 5(6)-Carboxynaphthofluorescein diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5(6)-Carboxynaphthofluorescein diacetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds in the compound can be hydrolyzed by water or enzymes, releasing the fluorescent 5(6)-carboxynaphthofluorescein.

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthofluorescein moiety, leading to the formation of oxidized products.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions or in the presence of esterases.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: Produces 5(6)-carboxynaphthofluorescein and acetic acid.

Oxidation: Produces various oxidized derivatives of 5(6)-carboxynaphthofluorescein.

Substitution: Produces substituted derivatives of 5(6)-carboxynaphthofluorescein.

Scientific Research Applications

5(6)-Carboxynaphthofluorescein diacetate has a wide range of applications in scientific research:

Cell Biology: Used as a fluorescent probe to stain cells and monitor cellular processes such as cell division, apoptosis, and intracellular trafficking.

Biochemistry: Employed in enzyme assays to measure esterase activity and other enzymatic processes.

Medicine: Utilized in diagnostic imaging to visualize tissues and detect abnormalities.

Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.

Mechanism of Action

The mechanism of action of 5(6)-Carboxynaphthofluorescein diacetate involves its uptake by cells and subsequent cleavage by intracellular esterases. This cleavage releases the fluorescent 5(6)-carboxynaphthofluorescein, which can then be detected using fluorescence microscopy or other imaging techniques. The fluorescence allows researchers to visualize and monitor cellular structures and processes in real-time.

Comparison with Similar Compounds

Similar Compounds

5(6)-Carboxyfluorescein diacetate: Another fluorescent dye with similar properties but different spectral characteristics.

Fluorescein diacetate: A widely used fluorescent dye with a simpler structure and different fluorescence properties.

Uniqueness

5(6)-Carboxynaphthofluorescein diacetate is unique due to its strong fluorescence and ability to be cleaved by intracellular esterases, making it highly useful for live-cell imaging and monitoring cellular processes. Its naphthofluorescein moiety provides distinct spectral properties that differentiate it from other similar compounds.

Biological Activity

4(or 5 or 6 or 7)Carboxynaphthofluorescein diacetate (CNF diacetate) is a fluorescent compound derived from carboxynaphthofluorescein, which is utilized extensively in biological research for its ability to serve as a pH-sensitive probe and for monitoring cellular activities. This article explores the biological activity of CNF diacetate, highlighting its mechanisms, applications, and relevant research findings.

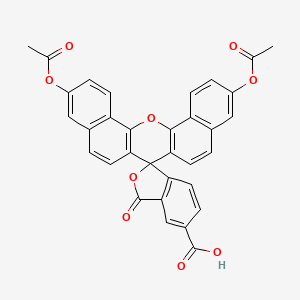

- Chemical Structure : Carboxynaphthofluorescein diacetate is characterized by its naphthalene core with carboxylic acid functionalities that enhance its solubility and cellular uptake.

- Fluorescence Characteristics : The compound exhibits strong fluorescence properties, which can be modulated by pH changes due to the protonation and deprotonation of the carboxylic groups.

CNF diacetate is hydrolyzed by intracellular esterases to release carboxynaphthofluorescein, which then accumulates within cells. This process allows for the monitoring of intracellular conditions such as pH and enzymatic activity. The fluorescence intensity of carboxynaphthofluorescein is pH-dependent, making it an effective tool for studying cellular environments.

Biological Applications

- Cell Viability Assays : CNF diacetate is used to assess cell viability through its conversion to fluorescent carboxynaphthofluorescein upon entering live cells. This property allows researchers to distinguish between viable and non-viable cells based on fluorescence intensity.

- Intracellular pH Measurement : The compound serves as a pH indicator in various cellular contexts. Its ability to retain within cells while responding to pH changes makes it suitable for monitoring cellular metabolism and other physiological processes.

- Lymphocyte Division Tracking : Similar to carboxyfluorescein succinimidyl ester (CFSE), CNF diacetate can label lymphocytes, allowing for the tracking of cell division through flow cytometry.

Case Studies

- Monitoring Lymphocyte Division : A study demonstrated that CFSE, a derivative of carboxyfluorescein, effectively labels lymphocytes with minimal toxicity, facilitating the tracking of up to eight cell divisions using flow cytometry .

- Intracellular pH Studies : Research has shown that carboxynaphthofluorescein can be used in live-cell imaging to monitor pH fluctuations in response to various stimuli, providing insights into metabolic changes during cellular stress .

Comparative Analysis

The following table summarizes the key differences between CNF diacetate and other similar fluorescent probes:

| Feature | CNF Diacetate | Carboxyfluorescein Diacetate | CFSE |

|---|---|---|---|

| Cell Permeability | High | Moderate | High |

| pH Sensitivity | Yes | Yes | No |

| Application | Cell viability, pH monitoring | Cell viability, pH monitoring | Cell division tracking |

| Fluorescence Stability | Moderate | High | High |

Properties

Molecular Formula |

C33H20O9 |

|---|---|

Molecular Weight |

560.5 g/mol |

IUPAC Name |

7',19'-diacetyloxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid |

InChI |

InChI=1S/C33H20O9/c1-16(34)39-21-6-8-23-18(13-21)3-11-27-29(23)41-30-24-9-7-22(40-17(2)35)14-19(24)4-12-28(30)33(27)26-10-5-20(31(36)37)15-25(26)32(38)42-33/h3-15H,1-2H3,(H,36,37) |

InChI Key |

UEAWZAKAKAFAES-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C4(C5=C(C=C(C=C5)C(=O)O)C(=O)O4)C6=C(O3)C7=C(C=C6)C=C(C=C7)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.